2-Picolineborane

Übersicht

Beschreibung

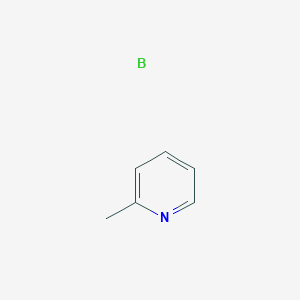

2-Picolineborane, also known as 2-Methylpyridine borane, is a stable solid compound widely used in organic chemistry. It is particularly known for its role as a reducing agent in reductive amination reactions. This compound is valued for its stability and effectiveness in various reaction conditions, including methanol, water, and even solvent-free environments .

Wirkmechanismus

Target of Action

The primary targets of 2-Picolineborane are oligosaccharides . Oligosaccharides are carbohydrates that consist of a small number of simple sugars (or monosaccharides) linked together. They play crucial roles in various biological processes such as cell-cell interaction, receptor activation, and molecular trafficking .

Mode of Action

This compound interacts with its targets through a process known as reductive amination . In this process, the amine group of a label reacts with the reducing-end aldehyde group of the oligosaccharide to form a Schiff base. This Schiff base is then reduced to a secondary amine . This compound acts as the reducing agent in this process .

Biochemical Pathways

The reductive amination process involving this compound affects the biochemical pathways related to the labeling and detection of oligosaccharides . This process enhances the ionization efficiencies of the oligosaccharides, improving their detection in mass spectrometry .

Pharmacokinetics

It’s worth noting that this compound is a very stable solid that can be stored without noticeable decomposition . It is an excellent alternative for reductive aminations in methanol, water, or even under solvent-free conditions .

Result of Action

The result of this compound’s action is the successful labeling of oligosaccharides . This labeling allows for improved detection of oligosaccharides in fluorescence detection and mass spectrometry . It is a non-toxic alternative to the extensively used, but toxic sodium cyanoborohydride .

Action Environment

The action of this compound can be carried out in various environments, including methanol, water, or even under solvent-free conditions . This versatility suggests that environmental factors such as solvent type and presence may influence the compound’s action, efficacy, and stability .

Biochemische Analyse

Biochemical Properties

Borane-2-picoline complex plays a significant role in biochemical reactions, particularly in the reductive amination of aldehydes and ketones. This process is essential for the labeling of oligosaccharides, which are crucial for various biological processes such as cell-cell interaction, receptor activation, and molecular trafficking . The complex interacts with enzymes and proteins involved in these processes, facilitating the formation of secondary amines from Schiff bases. This interaction is vital for the efficient labeling and detection of biomolecules in glycoproteomics .

Cellular Effects

The effects of Borane-2-picoline complex on various types of cells and cellular processes are profound. It influences cell function by participating in the labeling of oligosaccharides, which are essential for cell signaling pathways, gene expression, and cellular metabolism . The complex’s role in reductive amination ensures that oligosaccharides are accurately labeled, thereby facilitating their detection and analysis in cellular studies .

Molecular Mechanism

At the molecular level, Borane-2-picoline complex exerts its effects through the reduction of Schiff bases to secondary amines. This reduction is crucial for the labeling of oligosaccharides, which are then used in various biochemical assays . The complex binds to the aldehyde group of the oligosaccharide, forming a Schiff base, which is subsequently reduced to a secondary amine. This mechanism ensures the efficient labeling and detection of oligosaccharides in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Borane-2-picoline complex change over time. The compound is stable under standard laboratory conditions, ensuring consistent results in biochemical assays . Over extended periods, the complex may degrade, affecting its efficacy in labeling reactions. Long-term studies have shown that the complex maintains its reducing properties, but its stability may be compromised under certain conditions .

Dosage Effects in Animal Models

The effects of Borane-2-picoline complex vary with different dosages in animal models. At low doses, the complex effectively labels oligosaccharides without causing any adverse effects . At higher doses, the complex may exhibit toxic effects, impacting cellular function and metabolism . Threshold effects have been observed, indicating that there is an optimal dosage range for the use of this complex in biochemical applications .

Metabolic Pathways

Borane-2-picoline complex is involved in metabolic pathways related to the labeling of oligosaccharides. The complex interacts with enzymes and cofactors that facilitate the reductive amination process, ensuring the efficient labeling of oligosaccharides . This interaction affects metabolic flux and metabolite levels, highlighting the complex’s role in biochemical research .

Transport and Distribution

Within cells and tissues, Borane-2-picoline complex is transported and distributed through interactions with transporters and binding proteins . These interactions ensure that the complex reaches its target sites, facilitating the labeling of oligosaccharides. The complex’s localization and accumulation within cells are crucial for its efficacy in biochemical assays .

Subcellular Localization

The subcellular localization of Borane-2-picoline complex is essential for its activity and function. The complex is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the complex interacts with its target biomolecules, facilitating the labeling of oligosaccharides and other biochemical processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Picolineborane can be synthesized through the reaction of 2-picoline (2-methylpyridine) with borane. The reaction typically involves the use of a solvent such as tetrahydrofuran (THF) and is carried out under an inert atmosphere to prevent oxidation. The reaction conditions are generally mild, and the product can be isolated through simple filtration and drying .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The compound is then purified through crystallization or distillation techniques to meet industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

2-Picolineborane primarily undergoes reduction reactions. It is an excellent reducing agent for the reductive amination of aldehydes and ketones. This reaction involves the formation of a Schiff base intermediate, which is then reduced to form a secondary amine .

Common Reagents and Conditions

Reagents: Aldehydes, ketones, amines, acetic acid (as a catalyst)

Conditions: Methanol, water, or solvent-free conditions; mild temperatures

Major Products

The major products of reactions involving this compound are secondary amines, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .

Wissenschaftliche Forschungsanwendungen

Reductive Amination of Carbohydrates

One of the primary applications of 2-picolineborane is in the reductive amination of carbohydrates , particularly glycans derived from biological samples. This process involves the reaction of carbohydrates with a labeling agent in the presence of this compound, resulting in a labeled product that can be analyzed using various detection methods.

Case Study: Labeling of Plasma N-Glycans

A study demonstrated the effectiveness of this compound compared to sodium cyanoborohydride for labeling plasma N-glycans with amine-substituted fluorophores. The results indicated that this compound provided higher labeling efficiency and robustness across varying concentrations. The following table summarizes the comparative labeling efficiencies:

| Reducing Agent | Concentration | Labeling Efficiency (%) |

|---|---|---|

| Sodium Cyanoborohydride | 0.1 M | Low |

| Sodium Cyanoborohydride | 0.2 M | Moderate |

| This compound | 0.1 M | High |

| This compound | 0.2 M | Very High |

This study highlights that this compound not only reduces toxicity concerns associated with sodium cyanoborohydride but also enhances the selectivity and efficiency of the labeling process .

Oligosaccharide Labeling

This compound is recognized as a non-toxic alternative for oligosaccharide labeling through reductive amination. The compound facilitates the formation of stable secondary amines from carbonyl-containing oligosaccharides, which is crucial for subsequent detection methods such as fluorescence and mass spectrometry.

Efficiency Comparison

In a comparative analysis, it was found that this compound yields higher signal intensities in fluorescence detection than traditional reducing agents, as shown below:

| Oligosaccharide | Signal Intensity (mV) with 2-PB | Signal Intensity (mV) with NaBH3CN |

|---|---|---|

| Glc4 | 789 | 22 |

| Glc5 | 605 | 18 |

| Glc6 | 486 | 16 |

| Glc7 | 476 | 13 |

This data illustrates that this compound significantly outperforms sodium cyanoborohydride in terms of labeling efficiency and detection sensitivity .

Enzyme Immobilization

Another innovative application of this compound is in the immobilization of enzymes onto solid supports. By converting aldehyde groups on supports into inert hydroxyl groups, it stabilizes enzyme activity while enhancing thermal stability.

Enzyme Activity and Stability

A study evaluated various enzymes immobilized using different reducing agents, including this compound. The results showed improved expressed activity and thermal stability when enzymes were treated with this compound compared to traditional borohydrides.

| Enzyme | Activity with Borohydride (%) | Activity with 2-PB (%) |

|---|---|---|

| PGA | 60 | 85 |

| DAAO | 70 | 90 |

| ADH2 | 55 | 80 |

These findings suggest that using this compound enhances the performance and longevity of immobilized enzymes, making it a valuable tool in biocatalysis and biotechnology applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Sodium cyanoborohydride

- Sodium triacetoxyborohydride

- Borane-tetrahydrofuran complex

Comparison

2-Picolineborane stands out due to its non-toxic nature and stability. Unlike sodium cyanoborohydride, which releases toxic hydrogen cyanide upon hydrolysis, this compound is safer to handle and store. Additionally, it is effective in various solvents, including water, which is not always the case for other reducing agents .

Biologische Aktivität

2-Picolineborane (2-PB) is a boron-containing compound that has garnered attention for its unique biological activities and applications in various fields, particularly in organic chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its role as a reducing agent, its non-toxic properties, and its potential applications in enzyme stabilization and oligosaccharide labeling.

Overview of this compound

This compound is a stable solid that can be stored without significant decomposition. It is recognized for its effectiveness in reductive amination reactions, where it serves as an alternative to more toxic reducing agents like sodium cyanoborohydride (NaBH3CN) . The compound's structure allows it to participate in various chemical transformations, making it valuable in synthetic organic chemistry.

1. Reductive Amination

One of the primary applications of this compound is in the reductive amination of aldehydes and ketones. This reaction is crucial for converting carbonyl compounds into amines, which are fundamental building blocks in pharmaceuticals and agrochemicals. 2-PB has shown comparable efficacy to sodium cyanoborohydride while being significantly less toxic .

Table 1: Comparison of Reducing Agents in Reductive Amination

| Reducing Agent | Toxicity Level | Efficiency (%) | Comments |

|---|---|---|---|

| Sodium Cyanoborohydride | High | Variable | Releases hydrogen cyanide upon contact with water |

| This compound | Low | Comparable | Non-toxic, suitable for high-throughput applications |

2. Enzyme Stabilization

Recent studies have proposed using this compound as a milder reducing agent for stabilizing enzymes sensitive to harsher conditions associated with traditional borohydride reductions. For instance, experiments demonstrated that enzymes treated with 2-PB retained higher thermal stability compared to those reduced with sodium borohydride .

Case Study: Enzyme Activity Comparison

In a study comparing the thermal stability of enzymes reduced with either sodium borohydride or this compound, the results indicated that:

- Enzymes reduced with 2-PB exhibited a 30% increase in thermal stability.

- The expressed activity was maintained at 85% after prolonged heating, compared to only 60% for those treated with sodium borohydride.

3. Oligosaccharide Labeling

Another significant application of this compound is in the labeling of oligosaccharides through reductive amination. This method is particularly useful in glycan analysis, where fluorescent labeling enhances detection capabilities . The non-toxic nature of 2-PB allows researchers to avoid the hazards associated with traditional methods.

Table 2: Labeling Efficacy of Oligosaccharides Using Different Reducing Agents

| Reducing Agent | Labeling Efficacy (%) | Comments |

|---|---|---|

| Sodium Cyanoborohydride | 95 | Toxic; generates hazardous byproducts |

| This compound | 94 | Non-toxic; safer for high-throughput applications |

Eigenschaften

InChI |

InChI=1S/C6H7N.B/c1-6-4-2-3-5-7-6;/h2-5H,1H3; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHXLIQMGIGEHJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B].CC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70462171 | |

| Record name | 2-Picolineborane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3999-38-0 | |

| Record name | 2-Picolineborane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boron, trihydro(2-methylpyridine)-, (T-4) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.599 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.